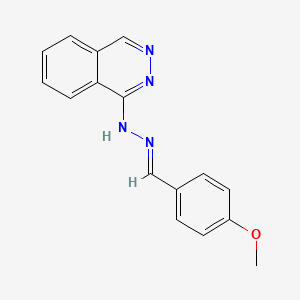![molecular formula C12H14BrNS B1241945 3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NS3861: is a chemical compound known for its role as an agonist of nicotinic acetylcholine receptors. It binds with high affinity to heteromeric receptors, particularly those containing the alpha-3 and beta-4 subunits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NS3861 involves the formation of a bicyclic structure with a bromothiophene moiety. The key steps include:
Formation of the bicyclic core: This is typically achieved through a series of cyclization reactions.
Introduction of the bromothiophene group: This step involves the bromination of a thiophene ring, followed by its attachment to the bicyclic core.
Industrial Production Methods: Industrial production of NS3861 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of high-purity reagents: Ensuring that all starting materials are of the highest purity to avoid contamination.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to improve the efficiency of each step.
化学反応の分析
Types of Reactions: NS3861 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: NS3861 can also be reduced, although this is less common.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiophene ring.
科学的研究の応用
NS3861 has a wide range of applications in scientific research, particularly in the fields of:
Neuroscience: It is used to study the function of nicotinic acetylcholine receptors and their role in neural signaling.
Pharmacology: NS3861 is investigated for its potential therapeutic applications, including the treatment of neurological disorders.
Biochemistry: The compound is used to explore the molecular mechanisms of receptor activation and signal transduction.
Drug Development: NS3861 serves as a lead compound for the development of new drugs targeting nicotinic acetylcholine receptors.
作用機序
NS3861 exerts its effects by binding to nicotinic acetylcholine receptors, specifically those containing the alpha-3 and beta-4 subunits. This binding induces a conformational change in the receptor, leading to its activation. The activated receptor then allows the flow of ions across the cell membrane, which triggers downstream signaling pathways involved in various physiological processes .
類似化合物との比較
Cytisine: Another agonist of nicotinic acetylcholine receptors, but with different subunit selectivity.
Epibatidine: A potent agonist with high affinity for nicotinic receptors, but with a different pharmacological profile.
Varenicline: Used clinically for smoking cessation, it also targets nicotinic acetylcholine receptors.
Uniqueness of NS3861: NS3861 is unique in its selective activation of receptors containing the alpha-3 and beta-4 subunits, which distinguishes it from other compounds like cytisine that prefer different subunit combinations. This selectivity makes NS3861 a valuable tool for studying specific receptor subtypes and their roles in physiological and pathological processes .
特性
分子式 |
C12H14BrNS |
|---|---|
分子量 |
284.22 g/mol |
IUPAC名 |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3 |
InChIキー |
ZJCNRVHZJADROC-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br |
同義語 |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo(3.2.1)oct-2-ene NS3861 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241872.png)





![4-{1-[(4,5-Dihydro-1H-imidazol-2-yl)-hydrazono]-ethyl}-2-nitro-phenylamine](/img/structure/B1241882.png)
![2-cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B1241883.png)
![2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241885.png)

